3,5-Dicarboxybenzenesulfonyl fluoride
Overview
Description
3,5-Dicarboxybenzenesulfonyl fluoride is a chemical compound with the molecular formula C8H5FO6S and a molecular weight of 248.188 g/mol . It belongs to the class of sulfonyl fluorides and is characterized by the presence of two carboxylic acid groups and a sulfonyl fluoride group attached to a benzene ring. This compound is a white crystalline powder that is soluble in organic solvents and water.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,5-Dicarboxybenzenesulfonyl fluoride can be synthesized through a one-pot process that involves the transformation of sulfonates or sulfonic acids into sulfonyl fluorides . This method features mild reaction conditions and utilizes readily available reagents. The process typically involves the use of a chlorine–fluorine exchange reaction, where arenesulfonyl chloride is treated with an aqueous solution of potassium fluoride or potassium bifluoride .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves the use of phase transfer catalysts such as potassium fluoride and 18-crown-6-ether in acetonitrile to facilitate the chlorine–fluorine exchange reaction .
Chemical Reactions Analysis
Types of Reactions: 3,5-Dicarboxybenzenesulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be replaced by other nucleophiles, such as amines or alcohols, under appropriate conditions.
Oxidation and Reduction Reactions: The carboxylic acid groups can participate in oxidation and reduction reactions, leading to the formation of corresponding aldehydes, ketones, or alcohols.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, alcohols, and thiols.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed:
Substitution Reactions: Products include sulfonamides, sulfonate esters, and sulfonate thioesters.
Oxidation Reactions: Products include carboxylic acids, aldehydes, and ketones.
Reduction Reactions: Products include alcohols and hydrocarbons.
Scientific Research Applications
3,5-Dicarboxybenzenesulfonyl fluoride has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 3,5-Dicarboxybenzenesulfonyl fluoride involves its reactivity as an electrophile. The sulfonyl fluoride group can form covalent bonds with nucleophilic amino acid residues in proteins, such as serine, threonine, or cysteine . This covalent modification can inhibit enzyme activity or alter protein function, making it a valuable tool in chemical biology and drug discovery .
Comparison with Similar Compounds
- 2-Nitrobenzenesulfonyl fluoride
- 4-Formylbenzenesulfonyl fluoride
- 2-Aminoethylbenzenesulfonyl fluoride
Comparison: 3,5-Dicarboxybenzenesulfonyl fluoride is unique due to the presence of two carboxylic acid groups, which can participate in additional chemical reactions compared to other sulfonyl fluorides . This structural feature enhances its versatility in synthetic and biological applications .
Properties
IUPAC Name |
5-fluorosulfonylbenzene-1,3-dicarboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5FO6S/c9-16(14,15)6-2-4(7(10)11)1-5(3-6)8(12)13/h1-3H,(H,10,11)(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVKOTYRAFOFHGL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(=O)O)S(=O)(=O)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5FO6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00289575 | |
Record name | 5-(fluorosulfonyl)isophthalic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00289575 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6972-44-7 | |
Record name | NSC61994 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=61994 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-(fluorosulfonyl)isophthalic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00289575 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,5-DICARBOXYBENZENESULFONYL FLUORIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.